molecular formula C7H8N2O3 B12809284 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one CAS No. 77931-63-6

3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one

Cat. No.: B12809284
CAS No.: 77931-63-6
M. Wt: 168.15 g/mol
InChI Key: LKQZEUSXEROTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is a heterocyclic compound that features both isoxazole and oxazepine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors like 3-methylisoxazole and appropriate amines or nitriles under acidic or basic conditions.

    Condensation Reactions: Combining aldehydes or ketones with hydrazines or hydroxylamines to form the isoxazole ring, followed by further cyclization to form the oxazepine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxazepine ring using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with altered ring structures.

    Substitution: Formation of substituted isoxazole or oxazepine derivatives.

Scientific Research Applications

3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one would depend on its specific biological activity. Generally, such compounds may:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

    Oxazepine Derivatives: Compounds with similar oxazepine rings.

Uniqueness

3-Methyl-7,8-dihydroisoxazolo(4,5-d)(1,3)oxazepin-5(4H)-one is unique due to its specific combination of isoxazole and oxazepine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

77931-63-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-methyl-7,8-dihydro-4H-[1,2]oxazolo[4,5-d][1,3]oxazepin-5-one

InChI

InChI=1S/C7H8N2O3/c1-4-6-5(12-9-4)2-3-11-7(10)8-6/h2-3H2,1H3,(H,8,10)

InChI Key

LKQZEUSXEROTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1NC(=O)OCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.